molecular formula C6H5Cl2NO4S2 B015125 4-Chloro-3-sulphamoylbenzenesulphonyl chloride CAS No. 61450-06-4

4-Chloro-3-sulphamoylbenzenesulphonyl chloride

Cat. No.: B015125
CAS No.: 61450-06-4
M. Wt: 290.1 g/mol
InChI Key: CADAUKUITLKLMI-UHFFFAOYSA-N
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Description

4-Chloro-3-sulphamoylbenzenesulphonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H5Cl2NO4S2 and its molecular weight is 290.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

4-Chloro-3-sulphamoylbenzenesulphonyl chloride is a versatile compound used in various chemical syntheses and reactions. A study by Chivers et al. (1976) showcased the reactivity of similar polyhalogenobenzene compounds, including sulphonyl chlorides. These compounds were converted into polychlorobenzenesulphonamides and further into N-trichloromethylsulphenyl derivatives, highlighting the potential chemical versatility of compounds like this compound in synthesizing complex molecules (Chivers, Cremlyn, Cronjie, & Martin, 1976).

Derivative Formation and Chemical Transformations

Cremlyn and Martin (1974) reported the formation of various substituted ureidobenzenesulphonyl chlorides, including 4-ureidobenzenesulphonyl chlorides, through chlorosulphonation. These chlorides were then transformed into hydrazides, hydrazones, and azides, demonstrating the chemical flexibility and the role of sulphonyl chloride derivatives in synthesizing a range of chemical entities (Cremlyn & Martin, 1974).

Reaction Mechanisms and Degradation Processes

In the context of degradation processes, Dubey et al. (1993) studied the reaction mechanism of similar compounds like N,N-Dichloro-4-methylbenzenesulphonamide with dihalodiethyl sulfide, proposing a homolytic mechanism for the reaction. This provides insights into the potential reactive behavior of this compound in specific chemical environments (Dubey, Nath, Malhotra, & Tripathi, 1993).

Chemical Interactions and Environmental Implications

Moore and Porter (1960) explored the reaction of similar compounds like 2,4-dinitrobenzenesulphenyl chloride with organic monosulphides, revealing the reactivity order and the mechanism involved. Such studies shed light on the possible interactions and environmental implications of this compound when it reacts with other chemical species (Moore & Porter, 1960).

Implications for Advanced Oxidation Processes

Yuan et al. (2011) investigated the dual effect of chloride on azo dye degradation in advanced oxidation processes, highlighting the formation of chlorinated aromatic compounds. This research can be relevant to understand the environmental behavior of this compound, especially in water treatment and dye degradation processes (Yuan, Ramjaun, Wang, & Liu, 2011).

Properties

IUPAC Name

4-chloro-3-sulfamoylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADAUKUITLKLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210394
Record name 4-Chloro-3-sulphamoylbenzenesulphonyl chloride
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Molecular Weight

290.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61450-06-4
Record name 3-(Aminosulfonyl)-4-chlorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61450-06-4
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Record name 4-Chloro-3-sulfamoylbenzenesulfonyl chloride
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Record name 61450-06-4
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Record name 4-Chloro-3-sulphamoylbenzenesulphonyl chloride
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Record name 4-chloro-3-sulphamoylbenzenesulphonyl chloride
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Record name 4-Chloro-3-sulfamoylbenzenesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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